Fmoc-D-Penicillamine
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Overview
Description
Fmoc-D-Penicillamine, also known as fluorenylmethyloxycarbonyl-D-penicillamine, is a derivative of penicillamine. Penicillamine itself is an α-amino acid metabolite of penicillin, though it lacks antibiotic properties. The Fmoc group is a base-labile protecting group used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is primarily used in the synthesis of peptides and proteins due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Penicillamine typically involves the protection of the amine group of D-penicillamine with the Fmoc group. This can be achieved by reacting D-penicillamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the Fmoc group is introduced to protect the amine functionality during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of large quantities of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Penicillamine undergoes several types of chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Oxidation: Disulfide derivatives of penicillamine.
Reduction: Thiol derivatives of penicillamine.
Substitution: Deprotected amine derivatives of penicillamine.
Scientific Research Applications
Chemistry
Fmoc-D-Penicillamine is widely used in the field of peptide chemistry.
Biology
In biological research, this compound is used to study the structure and function of proteins. It is also employed in the synthesis of peptide-based inhibitors and probes for various biological targets .
Medicine
In medicine, this compound is used in the development of therapeutic peptides and proteins. It has applications in drug discovery and development, particularly in the design of peptide-based drugs .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-D-Penicillamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of penicillamine during synthetic steps, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-S-trityl-L-penicillamine: Similar to Fmoc-D-Penicillamine but with a different stereochemistry.
Fmoc-beta,beta-dimethyl-Cysteine: Another derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry (D-form) and its application in the synthesis of peptides and proteins. Its stability and ease of removal under basic conditions make it a valuable tool in peptide chemistry .
Properties
Molecular Formula |
C20H21NO4S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
CMNKJRDKAIALPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Origin of Product |
United States |
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